

Spectroscopic Characterization of 1-Ethyl-3-iodobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Ethyl-3-iodobenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Ethyl-3-iodobenzene** (C₈H₉I), a key intermediate in pharmaceutical and materials science research. The document, intended for researchers, scientists, and drug development professionals, details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside established experimental protocols for their acquisition.

Executive Summary

1-Ethyl-3-iodobenzene is an aromatic compound whose structural elucidation relies on a combination of modern spectroscopic techniques. This guide presents a detailed analysis of its expected ¹H NMR, ¹³C NMR, IR, and mass spectra. The data herein is based on established principles of spectroscopy and analysis of structurally related compounds. Clear data tables, detailed experimental methodologies, and a workflow visualization are provided to facilitate research and development activities involving this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Ethyl-3-iodobenzene**. These predictions are derived from the analysis of substituent effects on the benzene ring and the known spectral characteristics of ethyl groups and iodo-aromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **1-Ethyl-3-iodobenzene**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.65	s	1H	Ar-H (H-2)
~ 7.55	d	1H	Ar-H (H-4)
~ 7.25	d	1H	Ar-H (H-6)
~ 7.10	t	1H	Ar-H (H-5)
2.64	q	2H	-CH ₂ -
1.23	t	3H	-CH ₃

Table 2: Predicted ^{13}C NMR Spectral Data for **1-Ethyl-3-iodobenzene**

Chemical Shift (δ , ppm)	Carbon Type
~ 145.0	Quaternary C (C-1)
~ 138.0	CH (C-2)
~ 94.5	Quaternary C (C-3)
~ 136.0	CH (C-4)
~ 129.5	CH (C-5)
~ 127.0	CH (C-6)
~ 29.0	-CH ₂ -
~ 15.5	-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1-Ethyl-3-iodobenzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2975-2850	Medium-Strong	Aliphatic C-H Stretch
~ 1600, 1480	Medium-Strong	Aromatic C=C Stretch
~ 1460	Medium	-CH ₂ - Bend
~ 1380	Medium	-CH ₃ Bend
880-750	Strong	C-H Out-of-plane Bending (Aromatic)
~ 1000	Strong	C-I Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **1-Ethyl-3-iodobenzene**

m/z	Relative Intensity	Assignment
232	High	Molecular Ion [M] ⁺
217	High	[M - CH ₃] ⁺
105	Medium	[M - I] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **1-Ethyl-3-iodobenzene** (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

- **^1H NMR Acquisition:** The ^1H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ^1H instrument). A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several hundred to several thousand scans are typically required to obtain a spectrum with adequate signal-to-noise.

Infrared (IR) Spectroscopy

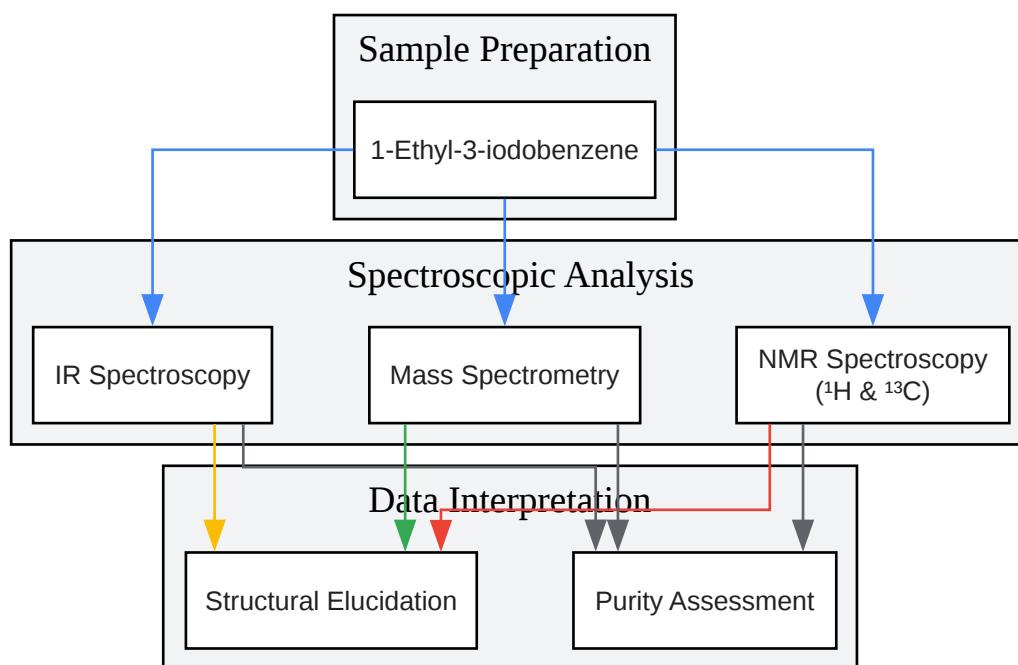
- **Sample Preparation:** As **1-Ethyl-3-iodobenzene** is a liquid at room temperature, the IR spectrum can be obtained using the neat liquid. A drop of the sample is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film.
- **Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS). For direct injection, a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is used.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis and Detection:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Ethyl-3-iodobenzene**.



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Caption: General workflow for spectroscopic analysis of **1-Ethyl-3-iodobenzene**.

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